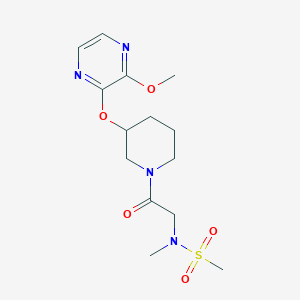
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is an organic compound characterized by a pyrazine ring, piperidine ring, and sulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis may begin with commercially available 3-methoxypyrazine and piperidine.
Step-by-Step Synthesis
Formation of the Intermediate: : The methoxypyrazine undergoes nucleophilic substitution with piperidine under controlled conditions to form the intermediate compound.
Coupling Reaction: : The intermediate is then coupled with N-methylmethanesulfonamide through an amide bond formation, often employing reagents such as coupling agents (e.g., EDC, DCC) and a base (e.g., DIPEA) to facilitate the reaction.
Industrial Production Methods:
Batch Process: : Utilizes sequential addition of reagents in a controlled environment.
Continuous Flow Chemistry: : Offers enhanced control over reaction conditions, higher efficiency, and scalability.
化学反应分析
Types of Reactions:
Oxidation: : Can undergo oxidation reactions primarily at the methoxypyrazine moiety.
Reduction: : Reduction reactions might target the piperidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: : KMnO₄, H₂O₂.
Reducing Agents: : LiAlH₄, NaBH₄.
Substituting Reagents: : Halides, amines under basic or acidic conditions.
Major Products:
Oxidized Pyrazine Derivatives: : Products with additional oxygen functionalities.
Reduced Piperidine Derivatives: : Compounds with hydrogenated piperidine rings.
科学研究应用
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is employed in various scientific domains:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Acts as a ligand in biochemical assays.
Industry: : Utilized in the development of novel materials and catalysts.
作用机制
The compound exerts its effects through binding to specific molecular targets, primarily interacting with proteins or enzymes via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways, offering potential therapeutic benefits or industrial applications.
相似化合物的比较
N-(2-(3-((3-methoxyquinolin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
N-(2-(3-((3-methoxyphenyl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Comparison:
Structural Differences: : Vary in the nature of the aromatic ring (pyrazine vs. quinoline vs. phenyl).
Reactivity: : Unique substituent groups influence their chemical reactivity and stability.
Applications: : Different binding affinities and selectivities towards biological targets, leading to varied applications in medicinal chemistry.
There you go—an in-depth exploration of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide. Do you have a specific aspect you'd like to delve deeper into?
生物活性
N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic organic compound notable for its potential therapeutic applications in various biological pathways. Its molecular structure includes a piperidine ring, a methoxypyrazine moiety, and a methanesulfonamide functional group, contributing to its unique biological activities.
The compound has a molecular formula of C15H20N4O4S and a molecular weight of approximately 346.41 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, which is crucial for its pharmacological activity.
Research indicates that this compound may exert its biological effects by modulating various receptors and enzymes involved in neurological and metabolic pathways. The methoxypyrazine moiety is particularly significant, as it has been shown to influence interactions with key biological targets.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. The methoxypyrazine component is known to interact with pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Neurological Effects
The compound's interaction with the central nervous system (CNS) has been studied, revealing potential depressant effects on locomotor activity in animal models. This suggests that it may act as a CNS depressant, which could be beneficial in treating conditions such as anxiety or insomnia.
Comparative Analysis
The following table summarizes similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | C16H20N4O3S | Contains thiophene ring | Potential anticancer activity |
| (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone | C18H24N4O2 | Incorporates piperazine moiety | Enhanced CNS activity |
| 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone | C17H22N4O3 | Different pyrazine substitution | Targets different pathways |
Case Studies
Several studies have highlighted the compound's potential applications:
- CNS Activity Study : A study evaluated the locomotor activity of mice treated with this compound, showing a significant reduction in activity compared to control groups, indicating CNS depressant effects .
- Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .
属性
IUPAC Name |
N-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-12(19)18-8-4-5-11(9-18)23-14-13(22-2)15-6-7-16-14/h6-7,11H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNSSJNZSNFMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














